molecular formula C22H33NO2 B1234294 N-(2-Hydroxyethyl)retinamide CAS No. 33631-47-9

N-(2-Hydroxyethyl)retinamide

Cat. No.: B1234294
CAS No.: 33631-47-9
M. Wt: 343.5 g/mol
InChI Key: JOSHOGBFUULHNI-LYKFAKFTSA-N
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Description

N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derived from all-trans-retinoic acid (ATRA) by substituting the carboxyl group with a 2-hydroxyethylamide moiety. Structurally, it belongs to the retinamide class, characterized by an amide linkage that enhances metabolic stability and reduces toxicity compared to parent retinoids . Early studies identified its potent antiparasitic activity, showing an ED50 of 3.7 µM in inhibiting the larval molt of Onchocerca lienalis, outperforming other retinamides with alkyl or monohydroxyalkyl substituents . Subsequent research highlighted its chemopreventive efficacy in rodent models of urinary bladder cancer, where it significantly reduced tumor incidence and severity with lower hepatotoxicity than 13-cis-retinoic acid (13-cis-RA) . These properties position it as a promising candidate for further development in oncology and parasitology.

Properties

CAS No.

33631-47-9

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16+

InChI Key

JOSHOGBFUULHNI-LYKFAKFTSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCCO)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C

Synonyms

N-(2-hydroxyethyl)retinamide
N-(2-hydroxyethyl)retinamide, (13-cis)-isome

Origin of Product

United States

Comparison with Similar Compounds

Table 1: In Vitro Activity Across Models

Compound Model Activity (ED50/IC50) Reference
This compound Onchocerca lienalis 3.7 µM
4HPR HL-60 leukemia cells 3 × 10<sup>−7</sup>–10<sup>−5</sup> M
N-(3-Hydroxyphenyl)retinamide UM-UC10 bladder cancer >50% growth inhibition at 10 µM

Table 2: In Vivo Chemoprevention (Rodent Models)

Compound Model (Bladder Cancer) Tumor Incidence Reduction Toxicity Profile
This compound OH-BBN-induced (mice) 50–60% Low hepatotoxicity
4HPR NMU-induced (rats) 40–50% Minimal liver accumulation
13-cis-RA OH-BBN-induced (rats) 45–55% High hepatotoxicity

Pharmacokinetics and Metabolism

This compound exhibits distinct metabolic stability. Pretreatment with phenobarbital (PB) reduces its serum AUC by 39%, compared to 54% for ATRA, suggesting lower susceptibility to cytochrome P450 induction .

Toxicity and Clinical Potential

  • 4HPR: Phase III trials in bladder cancer chemoprevention; side effects include night blindness due to retinol depletion .
  • ATRA: Limited by hypervitaminosis A syndrome (e.g., mucocutaneous toxicity) and resistance in advanced cancers .

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